molecular formula C14 H12 Cl2 N4 O2 . Zn Cl2 B080756 Fast Blue B Salt CAS No. 14263-94-6

Fast Blue B Salt

Cat. No.: B080756
CAS No.: 14263-94-6
M. Wt: 475.5 g/mol
InChI Key: GPPKNJIWDULNQH-UHFFFAOYSA-J
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Description

Fast Blue B Salt (C₁₄H₁₂Cl₄N₄O₂Zn, molecular weight: 475.49) is a diazonium salt primarily used as a chromogenic reagent in biochemical and analytical applications. It appears as a dark green or brown powder, sensitive to light, with a melting point exceeding 300°C and a maximum absorption wavelength of 371 nm . Its primary applications include:

  • Diazotization and coupling reactions for detecting amines, phenols, and flavonoids.
  • Phosphatase assays in histochemistry and enzymology.
  • Thin-layer chromatography (TLC) for visualizing aflatoxins and proteins .
  • Cannabis detection via colorimetric tests, where it reacts with cannabinoids to produce distinct color changes .

Storage and Safety: this compound is classified as a Category 1B carcinogen (H350) under GHS guidelines and requires refrigeration (2–8°C) in light-resistant containers. It is incompatible with strong oxidizing agents and generates hazardous decomposition products (e.g., zinc oxide, nitrogen oxides) upon heating .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimethoxybiphenyl-4,4’-di(diazonium) zinc chloride involves the diazotization of 3,3’-dimethoxybiphenyl-4,4’-diamine. The reaction typically requires an acidic medium, such as hydrochloric acid, and a nitrosating agent like sodium nitrite. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale diazotization reactions under controlled conditions to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Diazonium Salt Substitution Reactions

Fast Blue B Salt undergoes nucleophilic substitution with azide ions (N₃⁻) under aqueous conditions. This reaction forms aromatic azides in situ, which serve as intermediates for subsequent transformations .

Reaction conditions :

  • Sodium azide (1.2 eq) in 1:1 t-BuOH:H₂O

  • Room temperature, 24 hr reaction time

  • Yields: 81-91% for isolated azide derivatives (Table 1)

Azide DerivativeIsolated Yield
This compound88%

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)

The azide intermediates derived from this compound participate in copper-catalyzed cycloaddition with terminal alkynes to form 1,2,3-triazoles :

General reaction :

Ar N2+ClNaN3Ar N3RC CHAr Triazole R\text{Ar N}_2^+\text{Cl}^-\xrightarrow{\text{NaN}_3}\text{Ar N}_3\xrightarrow{\text{RC CH}}\text{Ar Triazole R}

Key findings :

  • Catalyst system : CuSO₄/Na ascorbate (20-40 mol%)

  • Solvent : 1:1 t-BuOH:H₂O

  • Reaction scope : Compatible with aliphatic (e.g., 1-hexyne) and aromatic (e.g., phenylacetylene) alkynes

  • Yield range : 61-88% (Table 2)

EntryAlkyne ReactantConditionYield
13PhenylacetyleneTwo-step66%
14TMS-protectedThree-step61%

Azo Coupling Reactions

This compound demonstrates classical diazonium coupling behavior with electron-rich substrates :

Example reaction :

Ar N2+Cl+2 hydroxy 3 naphthoic hydrazineBlue violet azo dye\text{Ar N}_2^+\text{Cl}^-+\text{2 hydroxy 3 naphthoic hydrazine}\rightarrow \text{Blue violet azo dye}

Applications :

  • Histochemical detection of aldehydes

  • Formation of insoluble precipitates for enzyme localization

Critical Analysis of Reaction Efficiency

The salt’s bifunctional nature (two diazonium groups in 7 ) enables bis-triazole formation in tandem reactions, though yields (61-66%) are marginally lower than monofunctional analogs due to increased steric demand . Competitive hydrolysis is minimized under optimized aqueous conditions (pH ~7), with no observed diazo coupling side reactions despite the presence of electron-rich arenes .

This reactivity profile positions this compound as a versatile synthon for click chemistry and dye synthesis, though its carcinogenic potential (IARC Group 2B) necessitates strict handling protocols .

Scientific Research Applications

Histological Staining

Overview : Fast Blue B Salt is primarily utilized in histology for staining tissues. Its ability to provide clear contrast enhances the visualization of cellular structures under a microscope.

Applications :

  • Tissue Sample Visualization : It is essential for diagnosing diseases by allowing pathologists to observe cellular morphology.
  • Coupling Agent : Fast Blue B acts as a coupling agent in techniques that demonstrate aldehydes, forming blue-violet azo dyes when reacted with specific substrates .

Hematology Applications

Overview : In hematology, this compound plays a crucial role in differentiating blood cell types.

Applications :

  • Blood Cell Identification : It aids in the analysis of blood samples, facilitating the diagnosis of various blood disorders .
  • Cell Counting Techniques : Used in methods such as the Wright stain for counting and identifying leukocytes and erythrocytes.

Neuroscience Research

Overview : The compound is employed in neuroscience to trace neuronal pathways and study brain functions.

Applications :

  • Neuronal Tracing : Fast Blue B’s fluorescent properties enable researchers to visualize neuronal connections, which is vital for understanding neurological diseases .
  • Studies on Neurotransmission : It has been used in experiments assessing neurotransmitter release and receptor interactions.

Environmental Testing

Overview : this compound is valuable in environmental science for detecting pollutants.

Applications :

  • Pollution Detection : Its sensitivity to specific contaminants makes it effective for quantifying pollutants in water samples .
  • Ecotoxicological Assessments : Used to evaluate the impact of contaminants on aquatic life and ecosystems.

Quality Control in Pharmaceuticals

Overview : In the pharmaceutical industry, this compound is utilized for quality control processes.

Applications :

  • Colorimetric Analysis : It assists in verifying the presence of active ingredients in drug formulations .
  • Stability Testing : Employed to ensure that pharmaceutical products meet safety and efficacy standards.

Table 1: Summary of Applications

Application AreaSpecific UsesKey Benefits
Histological StainingTissue visualization, aldehyde demonstrationEnhanced diagnostic accuracy
HematologyBlood cell differentiationImproved disease diagnosis
NeuroscienceNeuronal pathway tracingInsights into brain function
Environmental TestingPollutant detection in water samplesEffective monitoring of ecosystems
Pharmaceutical QCActive ingredient verificationEnsures product safety

Table 2: Case Studies

Study ReferenceApplication FocusFindings
Forensic ScienceAntimicrobial properties of inks using this compound were assessed.
Chromatographic TestingHPLC method developed for analyzing this compound with high retention times.
Biological AssaysUsed in enzymatic assays to detect acetylcholinesterase inhibition.

Mechanism of Action

The primary mechanism of action of 3,3’-Dimethoxybiphenyl-4,4’-di(diazonium) zinc chloride involves its role as a diazonium salt. It couples with tissue components, particularly proteins and carbohydrates, to form colored complexes. This coupling reaction is crucial for its staining properties, allowing researchers to visualize different cellular components under a microscope.

Comparison with Similar Compounds

The following table summarizes key differences between Fast Blue B Salt and structurally or functionally related diazonium salts:

Property This compound Fast Corinth V Fast Blue BB Salt Fast Blue RR Salt
Chemical Formula C₁₄H₁₂Cl₄N₄O₂Zn Not fully disclosed C₁₇H₁₈N₃O₃Cl·½ZnCl₂ C₁₅H₁₄ClN₃O₃·½ZnCl₂
Molecular Weight 475.49 N/A 415.94 387.89
Primary Applications Phosphatase assays, cannabinoid detection Total phyto-cannabinoid quantification in plants and oral fluids Histochemical staining (e.g., β-naphthyl acetate hydrolysis in cholinesterase assays) Textile dyeing, protein staining
Detection Limit (LOD) ~0.01 mg/mL (cannabinoids) 0.003 mg/mL (phyto-cannabinoids) N/A N/A
Color Stability Degrades at room temperature; requires refrigeration Stable for 1 month at 25°C Light-sensitive; short-term use recommended Moderate stability under dry conditions
Toxicity Carcinogenic (GHS 1B) No explicit carcinogenicity data Limited toxicity data Limited toxicity data

Key Findings

This compound vs. Fast Corinth V

  • Sensitivity: Fast Corinth V demonstrates superior sensitivity (LOD: 0.003 mg/mL) compared to this compound (LOD: ~0.01 mg/mL) in phyto-cannabinoid detection due to optimized reagent concentration and paper substrate .
  • Stability : Fast Corinth V exhibits prolonged color stability (1 month at 25°C), making it preferable for on-site drug monitoring. In contrast, this compound degrades rapidly at ambient temperatures, necessitating cold storage .
  • Interference Resistance: Both reagents show minimal interference from tea, herbs, and other drugs, but Fast Corinth V’s formulation reduces cross-reactivity with non-target analytes .

This compound vs. Fast Blue BB/RR Salts

  • Structural Differences : Fast Blue BB and RR salts feature distinct aromatic substituents (e.g., methoxy groups in BB, chloro groups in RR), altering their solubility and reactivity. For example, Fast Blue BB is preferred in cholinesterase assays due to its affinity for β-naphthyl acetate hydrolysis products .
  • Applications: While this compound is versatile in phosphatase and cannabinoid assays, Fast Blue RR is specialized for textile dyeing and protein staining, reflecting differences in coupling efficiency with substrates .

Research Implications

  • Cost-Effectiveness : this compound remains a low-cost option for routine laboratory assays but is less suitable for field applications due to stability limitations.
  • Safety: Its carcinogenic profile mandates strict handling protocols, whereas alternatives like Fast Corinth V may offer safer workflows in non-laboratory settings.
  • Innovation: Hybrid reagents combining the sensitivity of Fast Corinth V with the broad applicability of this compound could address current limitations in cannabinoid and enzyme detection.

Biological Activity

Fast Blue B Salt, also known as Fast Blue BB, is a diazo dye primarily used in histological staining and as a reagent in various analytical applications, particularly in the detection of cannabinoids. This article explores the biological activity of this compound, focusing on its interactions with biological systems, its applications in forensic science, and its potential implications for health and safety.

This compound is a diazonium compound with the molecular formula C14H12N4O2Cl4ZnC_{14}H_{12}N_4O_2Cl_4Zn. It is characterized by its vivid blue color and is soluble in water, which facilitates its use in various analytical techniques. The dye's structure allows it to form stable complexes with various organic compounds, making it useful in histochemical staining and as a reagent for detecting specific substances.

1. Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound. In a study evaluating free radical scavenging activity, Fast Blue B demonstrated significant potential to neutralize free radicals, which are implicated in oxidative stress and various diseases. The antioxidant activity was measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), where Fast Blue B showed effective scavenging activity comparable to standard antioxidants like ascorbic acid .

2. Application in Forensic Science

This compound is widely used in forensic science for the detection of cannabinoids. Its ability to react with tetrahydrocannabinol (THC) allows for rapid colorimetric analysis, which can differentiate between THC and other compounds that may yield false positives. A study utilizing cyclic voltammetry indicated that Fast Blue B could effectively differentiate THC from other plant extracts, enhancing the reliability of drug testing methodologies .

Table 1: Comparison of Detection Methods Using Fast Blue B

MethodDetection LimitSpecificityTime Required
Thin-Layer Chromatography1.0 ng/mLHighMinutes
Colorimetric Analysis3.5 ng/mLModerate to HighSeconds
Cyclic Voltammetry1.0 ng/mLHighSeconds

3. Histological Applications

In histology, this compound serves as a vital staining agent for visualizing cellular structures. It reacts with amino groups in proteins to form colored complexes, enabling the identification of specific tissue types under a microscope. This property is particularly useful in studying plant tissues and diagnosing diseases .

Case Studies

Case Study 1: Detection of Cannabinoids
A forensic study employed this compound to analyze cannabis samples. The results indicated that the dye provided a rapid and distinct color change upon contact with THC, facilitating quick identification and quantification of cannabinoids present in various samples .

Case Study 2: Antioxidant Activity Assessment
In another research project assessing the antioxidant properties of various compounds, Fast Blue B was included among tested substances. The findings revealed that it exhibited significant free radical scavenging activity, suggesting potential health benefits when incorporated into dietary supplements or pharmaceuticals aimed at combating oxidative stress .

Safety Considerations

Despite its utility, concerns regarding the safety of this compound have been raised due to potential carcinogenic properties associated with residual amines in diazonium salts. Regulatory bodies have recommended careful handling and limited exposure to minimize health risks .

Q & A

Basic Research Questions

Q. What is the role of Fast Blue B Salt in detecting enzymatic activity, and how should it be methodologically applied in biochemical assays?

this compound is widely used as a chromogenic substrate in assays for enzymes like phosphatases. When hydrolyzed by the enzyme, it forms a colored product proportional to enzymatic activity. For reproducible results:

  • Prepare a 0.1% (w/v) solution in deionized water, filter-sterilized to avoid particulate interference.
  • Incubate with the enzyme-containing sample at 37°C for 10–30 minutes, monitoring absorbance at 371 nm .
  • Include negative controls (e.g., heat-inactivated enzyme) to account for non-specific reactions .

Q. How should researchers store this compound to maintain its stability, and what are the consequences of improper storage?

this compound is light-sensitive and hygroscopic. Store at 2–8°C in airtight, opaque containers to prevent photodegradation and moisture absorption. Degradation (evidenced by color fading or precipitate formation) reduces reaction sensitivity and increases background noise in assays. Always equilibrate to room temperature before use to avoid condensation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Use PPE (gloves, lab coat, goggles) due to its carcinogenic classification (GHS Category 1B).
  • Work in a fume hood to avoid inhalation of dust.
  • Dispose of waste via regulated chemical disposal systems, as it contains zinc chloride and diazonium salts .

Advanced Research Questions

Q. How can researchers optimize this compound-based assays to address conflicting data on reaction kinetics?

Contradictions in kinetic data (e.g., variable VmaxV_{max} or KmK_m) often arise from differences in:

  • pH : Optimal activity for phosphatases occurs at pH 8.5–9.5; deviations alter enzyme-substrate binding .
  • Temperature : Higher temperatures (≥40°C) accelerate diazonium salt degradation, skewing absorbance readings .
  • Substrate purity : Batch-to-batch variations in this compound synthesis (e.g., residual zinc chloride) may require pre-purification via recrystallization . Validate results using orthogonal methods (e.g., fluorogenic substrates) to confirm specificity .

Q. What strategies mitigate batch-to-batch variability in this compound for sensitive bioassays?

Commercial batches may differ in diazonium salt content (70–90%) and residual solvents. For cell-based assays:

  • Peptide content analysis : Quantify active diazonium content via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) .
  • Solubility testing : Pre-dissolve in DMSO (≤1% final concentration) to avoid aggregation in aqueous buffers . Document batch numbers and include internal standards in each experiment to normalize data .

Q. How should researchers design experiments to study the interaction of this compound with non-enzymatic proteins?

  • Experimental design : Use a factorial approach to test variables (pH, ionic strength, protein concentration).
  • Controls : Include proteins without active sites (e.g., BSA) to assess non-specific binding.
  • Data collection : Measure absorbance at multiple timepoints to distinguish initial-rate vs. endpoint assay conditions .
  • Statistical analysis : Apply ANOVA to identify significant interactions between variables .

Methodological and Data Analysis Questions

Q. What are the best practices for quantifying this compound reaction products in complex biological matrices?

  • Spectrophotometry : Use a microplate reader with a 371 nm filter; correct for background absorbance using blank wells containing all components except the enzyme .
  • Chromatography : For low-concentration samples, employ reverse-phase HPLC with UV detection to separate this compound from interfering pigments .
  • Data normalization : Express results as fold-change relative to a baseline (e.g., untreated controls) .

Q. How can researchers troubleshoot poor signal-to-noise ratios in this compound-based assays?

  • Contaminant removal : Pre-treat samples with size-exclusion chromatography to eliminate endogenous phenolic compounds .
  • Buffer optimization : Add 1 mM EDTA to chelate metal ions that catalyze non-specific diazonium salt decomposition .
  • Incubation time : Shorter incubations (5–10 minutes) reduce background signal accumulation .

Q. Ethical and Reporting Standards

Q. What ethical considerations apply when using this compound in animal or human tissue studies?

  • Animal studies : Adhere to institutional guidelines for minimizing tissue exposure (e.g., localized application only).
  • Human-derived samples : Obtain informed consent for using biopsy specimens and anonymize data .
  • Waste disposal : Neutralize diazonium salts with sodium bisulfite before disposal to prevent environmental contamination .

Q. How should researchers report this compound experimental data to ensure reproducibility?

  • Methods section : Specify supplier, catalog number, batch ID, and preparation protocols (e.g., solution pH, filtration steps) .
  • Supplementary data : Include raw absorbance values, calibration curves, and instrument settings (e.g., spectrophotometer bandwidth) .
  • Limitations : Discuss potential interferences (e.g., endogenous peroxidases in tissue samples) .

Q. Cross-Disciplinary Applications

Q. Can this compound be adapted for non-traditional applications, such as environmental monitoring of phenolic pollutants?

Yes, it can detect phenolic compounds in water samples via diazo-coupling reactions.

  • Sample prep : Filter water through 0.22 µm membranes to remove particulates.
  • Calibration : Spike samples with standard phenolic solutions (e.g., phenol, cresol) to generate a dose-response curve .

Q. What advancements are needed to expand this compound’s utility in high-throughput screening (HTS)?

  • Automation : Integrate with robotic liquid handlers for 96/384-well plate formatting.
  • Stability enhancers : Develop lyophilized formulations with stabilizers (e.g., trehalose) to extend shelf life .

Properties

IUPAC Name

4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;dichlorozinc;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2.4ClH.Zn/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;;;;;/h3-8H,1-2H3;4*1H;/q+2;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPKNJIWDULNQH-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl4N4O2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14263-94-6
Record name 4,4′-Bi[2-methoxybenzenediazonium] tetrachlorozincate
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URL https://commonchemistry.cas.org/detail?cas_rn=14263-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-, (T-4)-tetrachlorozincate(2-) (1:1)
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Record name 3,3'-dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride
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Retrosynthesis Analysis

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